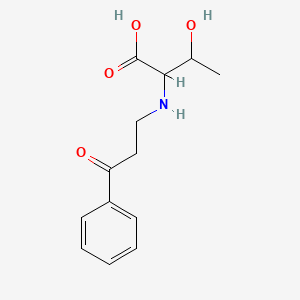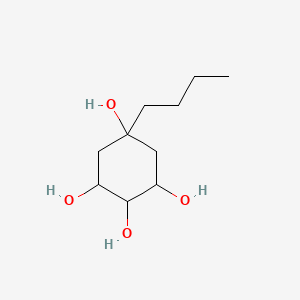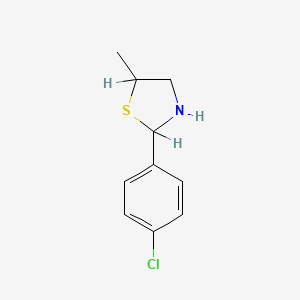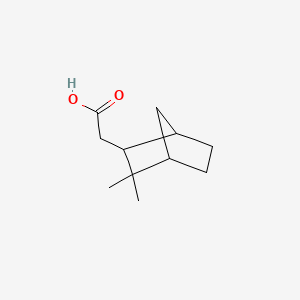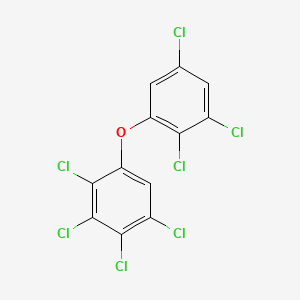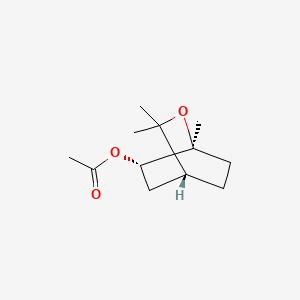
2-Acetoxy-1,8-cineole, (+)-endo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetoxy-1,8-cineole, (+)-endo- is a chemical compound with the molecular formula C12H20O3This compound is known for its distinct fruity and sweet odor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-1,8-cineole, (+)-endo- can be achieved through microbial resolution of racemic 2-endo-acetoxy-1,8-cineole by using Glomerella cingulata. This method allows for the quantitative production of enantiomerically pure forms of the compound with a yield of 50% and an enantiomeric excess of 100% .
Industrial Production Methods
Industrial production methods for 2-Acetoxy-1,8-cineole, (+)-endo- are not well-documented in the available literature. it is likely that similar microbial or chemical resolution techniques are employed on a larger scale to produce this compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetoxy-1,8-cineole, (+)-endo- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Acetoxy-1,8-cineole, (+)-endo- include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of 2-Acetoxy-1,8-cineole, (+)-endo- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions may produce different hydroxy derivatives .
Wissenschaftliche Forschungsanwendungen
2-Acetoxy-1,8-cineole, (+)-endo- has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of respiratory conditions.
Industry: It is used in the fragrance and flavor industry due to its distinct fruity and sweet odor.
Wirkmechanismus
The mechanism of action of 2-Acetoxy-1,8-cineole, (+)-endo- involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- cis-2-acetoxy-1,8-cineole
- 2-hydroxy-Cineolacetate
- exo-2-Hydroxy-1,8-cineole acetate
Uniqueness
2-Acetoxy-1,8-cineole, (+)-endo- is unique due to its specific stereochemistry, which imparts distinct olfactory properties and potential biological activities. Its enantiomerically pure form allows for more precise studies and applications compared to its racemic counterparts .
Eigenschaften
CAS-Nummer |
438619-71-7 |
|---|---|
Molekularformel |
C12H20O3 |
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
[(1S,4R,6S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl] acetate |
InChI |
InChI=1S/C12H20O3/c1-8(13)14-10-7-9-5-6-12(10,4)15-11(9,2)3/h9-10H,5-7H2,1-4H3/t9-,10+,12+/m1/s1 |
InChI-Schlüssel |
XRKZFZWIYZDOQO-SCVCMEIPSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1C[C@H]2CC[C@@]1(OC2(C)C)C |
Kanonische SMILES |
CC(=O)OC1CC2CCC1(OC2(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


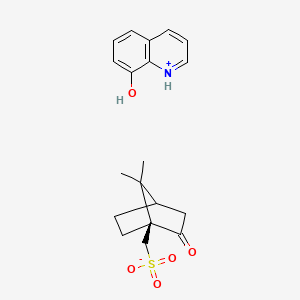
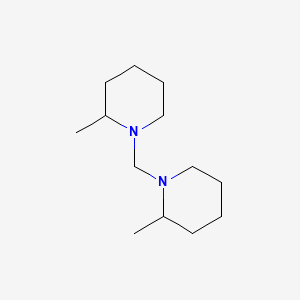

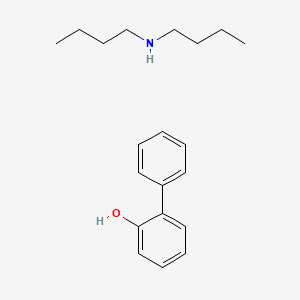
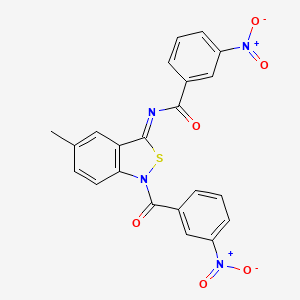

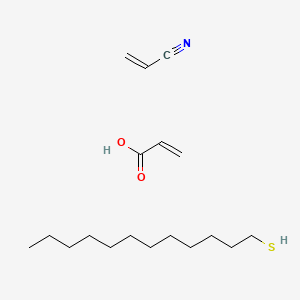
![4-[(1-Phenyl-1H-tetrazol-5-YL)thio]pyrocatechol](/img/structure/B12673470.png)

